molecular formula C23H32O5 B14443776 [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate CAS No. 74373-63-0

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate

Cat. No.: B14443776
CAS No.: 74373-63-0
M. Wt: 388.5 g/mol
InChI Key: KNXNDGHPTWDHLL-MUUYPGLKSA-N
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Description

The compound [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3’-oxirane]-2’-yl]methyl acetate is a complex organic molecule with a unique structure It belongs to the class of spiro compounds, characterized by a spiro-connected oxirane ring and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3’-oxirane]-2’-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of a suitable precursor to form the cyclopenta[a]phenanthrene structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.

    Introduction of the Oxirane Ring: The oxirane ring is introduced through an epoxidation reaction, typically using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Hydroxylation and Methylation: Hydroxyl groups are introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4). Methylation is achieved using methylating agents such as methyl iodide (CH3I) in the presence of a base.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups. Common oxidizing agents include chromium trioxide (CrO3) and potassium dichromate (K2Cr2O7).

    Reduction: Reduction reactions can target the oxirane ring or the carbonyl group, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate group. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of ethers or esters

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, the compound is studied for its potential biological activity. It may interact with various enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism of action of [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3’-oxirane]-2’-yl]methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3’-oxirane]-2’-yl]methyl acetate lies in its spiro-connected oxirane ring and the specific stereochemistry of its cyclopenta[a]phenanthrene core. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

74373-63-0

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate

InChI

InChI=1S/C23H32O5/c1-13(24)27-12-19-23(28-19)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-20,26H,4-9,11-12H2,1-3H3/t16-,17-,18-,19?,20+,21-,22-,23-/m0/s1

InChI Key

KNXNDGHPTWDHLL-MUUYPGLKSA-N

Isomeric SMILES

CC(=O)OCC1[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C

Canonical SMILES

CC(=O)OCC1C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C

Origin of Product

United States

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